ND-011992

Description

Properties

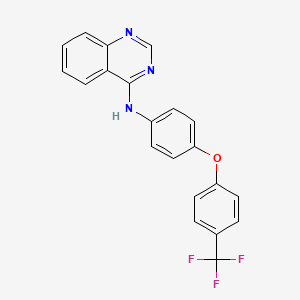

Molecular Formula |

C21H14F3N3O |

|---|---|

Molecular Weight |

381.3 g/mol |

IUPAC Name |

N-[4-[4-(trifluoromethyl)phenoxy]phenyl]quinazolin-4-amine |

InChI |

InChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27) |

InChI Key |

CAIODVXPWNFDFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ND-011992: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-011992 has emerged as a significant small molecule inhibitor in the pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its molecular targets, synergistic interactions, and the experimental evidence that underpins our current understanding. This document is intended for an audience with a background in biochemistry, microbiology, and pharmacology.

Core Mechanism of Action: Dual Inhibition of the Respiratory Chain

This compound's primary mechanism of action is the inhibition of the cytochrome bd oxidase, a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis.[1][2] However, its therapeutic efficacy is most pronounced when used in combination with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 oxidase complex.[1][2] This dual inhibition strategy effectively shuts down the pathogen's ability to perform aerobic respiration, leading to a rapid depletion of intracellular ATP and subsequent cell death.[1][2]

While initially identified as a cytochrome bd oxidase inhibitor in Mtb, recent studies in Escherichia coli have revealed that this compound possesses a broader spectrum of activity, also inhibiting respiratory complex I (NADH:ubiquinone oxidoreductase) and the bo3 oxidase.[3] Notably, its most potent activity was observed against complex I.[3] This suggests that this compound may function as a multi-target agent, disrupting the respiratory chain at multiple points.

The synergistic relationship between this compound and Q203 is crucial. Mtb possesses two terminal oxidases, cytochrome bcc:aa3 and cytochrome bd oxidase, which provide a level of functional redundancy.[1][2] Inhibition of only one of these oxidases is not sufficient to completely halt respiration. By targeting both terminal oxidases simultaneously, the combination of this compound and Q203 creates a synthetic lethal effect, leading to a bactericidal outcome against both replicating and non-replicating, antibiotic-tolerant Mtb.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound, both alone and in combination with Q203.

| Target Organism | Target Enzyme/Process | Inhibitor(s) | IC50 / FIC Index | Reference |

| M. bovis BCG | ATP Depletion | This compound + Q203 | 0.5–1.6 µM | [1] |

| M. tuberculosis H37Rv | ATP Depletion | This compound + Q203 | 2.8–4.2 µM | [1] |

| M. bovis BCG | Oxygen Consumption Rate (OCR) | This compound + Q203 | 0.8 µM | [1] |

| E. coli | Respiratory Complex I | This compound | 0.12 µM | [3] |

| E. coli | NADH Oxidase | This compound | 0.43 µM | |

| E. coli | d-NADH Oxidase | This compound | 0.26 µM | |

| M. bovis BCG | Synergistic ATP Depletion (FIC Index) | This compound + Q203 | 0.01 | [1] |

| M. tuberculosis H37Rv | Synergistic ATP Depletion (FIC Index) | This compound + Q203 | 0.16 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound and Q203 on the Mtb respiratory chain.

Caption: General experimental workflow for characterizing this compound's activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on this compound.

Oxygen Consumption Rate (OCR) Assay

This protocol is adapted from studies measuring the effect of this compound on mycobacterial respiration.

-

Bacterial Strains and Culture Conditions: M. bovis BCG or M. tuberculosis H37Rv are typically grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C with shaking.

-

Assay Principle: The MitoXpress Xtra Oxygen Consumption Assay is a fluorescence-based assay where a phosphorescent oxygen-sensitive probe is quenched by oxygen. As cells consume oxygen, the quenching is reduced, leading to an increase in fluorescence signal.

-

Procedure:

-

Bacterial cultures are harvested in the mid-log phase and washed with PBS.

-

The cell density is adjusted to a predetermined OD600 in assay medium (e.g., 7H9 broth without ADC).

-

The bacterial suspension is added to a 96-well black, clear-bottom plate.

-

The MitoXpress Xtra probe is added to each well.

-

This compound and/or Q203 are added at various concentrations. A DMSO control is included.

-

The wells are sealed with a layer of mineral oil to prevent oxygen diffusion from the air.

-

The plate is incubated in a fluorescence plate reader with temperature control (37°C).

-

Fluorescence is measured kinetically over time (e.g., every 2 minutes for 2 hours) at an excitation of ~380 nm and an emission of ~650 nm.

-

-

Data Analysis: The rate of oxygen consumption is determined from the slope of the fluorescence signal over time. IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

ATP Depletion Assay

This protocol outlines the measurement of intracellular ATP levels in mycobacteria following treatment with this compound.

-

Bacterial Strains and Culture Conditions: As described for the OCR assay.

-

Assay Principle: The BacTiter-Glo Microbial Cell Viability Assay is a bioluminescence-based assay that measures ATP. A reagent containing a thermostable luciferase and its substrate, luciferin, is added to the bacterial culture. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP present.

-

Procedure:

-

Mid-log phase bacterial cultures are prepared as described above.

-

The bacterial suspension is aliquoted into a 96-well opaque white plate.

-

This compound and/or Q203 are added at various concentrations, with a DMSO control.

-

The plate is incubated at 37°C for a defined period (e.g., 24 or 48 hours).

-

The BacTiter-Glo reagent is added to each well, and the plate is shaken for 5 minutes to ensure cell lysis and signal stabilization.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis: The relative light units (RLU) are proportional to the ATP concentration. The percentage of ATP depletion is calculated relative to the DMSO control. IC50 values are determined from dose-response curves. For synergy analysis, a checkerboard titration of this compound and Q203 is performed, and the Fractional Inhibitory Concentration (FIC) index is calculated.

RNA Sequencing (RNA-seq)

This protocol provides a general framework for analyzing the transcriptional response of M. tuberculosis to this compound.

-

Bacterial Culture and Treatment: M. tuberculosis H37Rv is grown in 7H9 broth to mid-log phase. The culture is then treated with a specific concentration of this compound, Q203, a combination of both, or a DMSO control for a defined duration (e.g., 6 or 24 hours).

-

RNA Extraction:

-

Bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., TRIzol).

-

Cells are mechanically disrupted using bead beating to ensure efficient lysis of the mycobacterial cell wall.

-

Total RNA is purified using a combination of phenol-chloroform extraction and a column-based purification kit.

-

The RNA is treated with DNase to remove any contaminating genomic DNA.

-

-

Library Preparation and Sequencing:

-

The quality and quantity of the extracted RNA are assessed using a bioanalyzer and a fluorometer.

-

Ribosomal RNA (rRNA) is depleted from the total RNA sample to enrich for messenger RNA (mRNA).

-

The rRNA-depleted RNA is fragmented, and cDNA is synthesized.

-

Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

-

The library is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatics Analysis:

-

The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.

-

The cleaned reads are aligned to the M. tuberculosis H37Rv reference genome.

-

The number of reads mapping to each gene is counted.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the drug-treated samples compared to the control.

-

Pathway analysis and gene ontology enrichment analysis are performed to understand the biological processes affected by the drug treatment.

-

Conclusion

This compound represents a promising advancement in the fight against tuberculosis, primarily through its synergistic and bactericidal activity when combined with the cytochrome bcc:aa3 oxidase inhibitor, Q203. Its multi-targeting potential, particularly its potent inhibition of respiratory complex I, further underscores its significance. The experimental protocols detailed in this guide provide a foundation for continued research into the nuanced mechanisms of this compound and the development of novel combination therapies targeting the respiratory chain of Mycobacterium tuberculosis.

References

The Discovery and Synthesis of ND-011992: A Dual-Inhibitor Approach to Combat Mycobacterium tuberculosis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains. A promising therapeutic strategy involves targeting the pathogen's respiratory chain. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of ND-011992, a novel cytochrome bd oxidase inhibitor. This compound demonstrates potent bactericidal activity against M. tuberculosis when used in combination with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 oxidase. This dual-inhibitor approach effectively disrupts the pathogen's energy metabolism, offering a promising avenue for the development of new anti-tubercular regimens. This guide details the experimental protocols for the identification and characterization of this compound and presents key quantitative data in a structured format.

Discovery of this compound: A Targeted Whole-Cell Screen

This compound was identified through a facile whole-cell screening approach designed to uncover inhibitors of the cytochrome bd (Cyt-bd) oxidase in Mycobacterium bovis BCG, a close relative of M. tuberculosis.[1] The screen was predicated on the principle of synthetic lethality, where the simultaneous inhibition of both terminal oxidases of the mycobacterial electron transport chain—cytochrome bcc:aa3 and cytochrome bd—leads to a significant depletion of intracellular ATP and subsequent cell death.

The screening process involved the use of Q203, a known inhibitor of the cytochrome bcc:aa3 complex, to sensitize the bacteria. A library of 53 small molecules was screened for their ability to potentiate the ATP-depleting effect of Q203.[1] This led to the identification of this compound, a quinazolin-4-amine derivative, as a potent synergistic partner to Q203.[1]

Experimental Protocol: Whole-Cell ATP Depletion Screen

Objective: To identify compounds that synergistically deplete intracellular ATP levels in mycobacteria when combined with a cytochrome bcc:aa3 inhibitor (Q203).

Materials:

-

Mycobacterium bovis BCG or Mycobacterium tuberculosis H37Rv culture

-

7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

Q203 (Telacebec)

-

Compound library (including this compound)

-

96-well or 384-well microplates

-

BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Mycobacterial cultures were grown to mid-log phase (OD600 of 0.6-0.8).

-

The cultures were diluted in fresh 7H9 medium to a final OD600 of 0.05.

-

Compounds from the library were added to the wells of the microplate at a final concentration (e.g., 10 µM).

-

Q203 was added to the wells at a sub-inhibitory concentration (e.g., 100 nM). Control wells with DMSO, Q203 alone, and compound alone were included.

-

The diluted mycobacterial culture was added to each well.

-

The plates were incubated at 37°C for 24-48 hours.

-

After incubation, the BacTiter-Glo™ reagent was added to each well according to the manufacturer's instructions.[2][3][4][5]

-

Luminescence, which is proportional to the ATP concentration, was measured using a luminometer.

-

Compounds that showed a significant reduction in luminescence in the presence of Q203 compared to the controls were identified as hits.

References

ND-011992: A Potent Inhibitor of Cytochrome bd Oxidase for Combating Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ND-011992 is a promising quinazoline-based small molecule inhibitor that has garnered significant attention as a potential adjunctive therapy for tuberculosis. Its primary mechanism of action involves the inhibition of the cytochrome bd oxidase, a key terminal oxidase in the electron transport chain of Mycobacterium tuberculosis (Mtb). While modestly effective on its own, this compound exhibits potent bactericidal activity when used in combination with inhibitors of the cytochrome bcc:aa3 oxidase, such as Q203 (Telacebec). This synergistic interaction effectively shuts down the pathogen's respiratory flexibility, leading to a collapse in cellular energy production and subsequent cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic strategies that target unconventional pathways. The mycobacterial electron transport chain, which is essential for energy production and survival, has emerged as a promising target for new anti-tubercular agents. Mtb possesses a branched respiratory chain with two terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[1] This redundancy allows the bacterium to adapt to varying oxygen tensions and withstand inhibitors targeting only one of the two branches.[2]

Q203 (Telacebec), a clinical-phase drug candidate, targets the cytochrome bcc:aa3 complex. However, its efficacy is limited by the ability of Mtb to reroute electron flow through the cytochrome bd oxidase. This highlights the therapeutic potential of a dual-inhibitor approach. This compound was identified as an inhibitor of the cytochrome bd oxidase, demonstrating a strong synthetic lethal interaction with Q203.[2] This combination therapy effectively blocks both branches of the respiratory chain, leading to enhanced bactericidal activity against both replicating and non-replicating Mtb.[3][4]

Mechanism of Action

This compound functions as a quinazoline-type inhibitor that targets both quinone reductases and quinol oxidases.[5] Its primary anti-tubercular activity in the context of combination therapy stems from its inhibition of the cytochrome bd oxidase. However, studies in Escherichia coli have revealed that this compound also inhibits other components of the respiratory chain, including respiratory complex I and cytochrome bo3 oxidase, albeit with varying potencies.[6][7]

The synergistic effect of this compound with Q203 is rooted in the dual blockade of Mtb's terminal oxidases. Q203 inhibits the cytochrome bcc:aa3 supercomplex, forcing the bacterium to rely solely on the cytochrome bd oxidase for respiration. Subsequent inhibition of the cytochrome bd oxidase by this compound leads to a complete shutdown of aerobic respiration, resulting in a rapid depletion of intracellular ATP and ultimately, cell death.[3][8]

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. mitochondria.cs.ucl.ac.uk [mitochondria.cs.ucl.ac.uk]

- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. BacTiter-Glo™ Microbial Cell Viability Assay [worldwide.promega.com]

- 8. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Attack of ND-011992 on the Respiratory Chain of Mycobacterium tuberculosis

An In-depth Technical Guide on Target Identification and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ND-011992 is a novel quinazoline-based compound identified as a potent inhibitor of the respiratory chain in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Initially discovered as an inhibitor of the alternative terminal oxidase, cytochrome bd oxidase, subsequent research has revealed a broader mechanism of action, including potent inhibition of respiratory complex I. This dual-targeting capability, particularly its synergistic bactericidal activity with the cytochrome bcc:aa3 oxidase inhibitor Q203 (Telacebec), positions this compound as a significant tool for understanding Mtb's respiratory flexibility and for the development of novel anti-tubercular combination therapies. This guide provides a comprehensive overview of the target identification, mechanism of action, and key experimental data related to this compound.

Introduction

The electron transport chain of Mycobacterium tuberculosis is a critical pathway for ATP synthesis and is a validated target for drug development. Mtb possesses a branched respiratory chain with two terminal oxidases: the primary cytochrome bcc:aa3 supercomplex and the alternative cytochrome bd oxidase. This redundancy allows the bacterium to adapt to varying oxygen levels and confers resistance to inhibitors targeting only one branch.[1][2] The clinical candidate Q203 (Telacebec) targets the cytochrome bcc:aa3 complex, but its efficacy is limited by the compensatory action of cytochrome bd oxidase.[1][3] This has driven the search for inhibitors of cytochrome bd oxidase to create synergistic drug combinations. This compound emerged from these efforts as a promising, albeit not clinically developed, lead compound.[4]

Target Identification and Mechanism of Action

Primary Target: Cytochrome bd Oxidase

This compound was initially identified through a whole-cell phenotypic screen designed to find inhibitors of cytochrome bd oxidase.[1][3] The screening strategy exploited the synthetic lethal relationship between the two terminal oxidases. By using a strain of Mtb with inhibited cytochrome bcc:aa3 (either genetically or chemically with Q203), the screen could identify compounds that were only active when the cytochrome bd oxidase was essential for survival.

Secondary Target: Respiratory Complex I (NADH Dehydrogenase)

More recent investigations have revealed that this compound is not entirely specific for cytochrome bd oxidase. It also demonstrates potent inhibitory activity against the respiratory complex I (Type II NADH dehydrogenase).[5][6] In fact, the inhibitory concentration (IC50) against complex I is significantly lower than that for cytochrome bd oxidase, suggesting that complex I may be a primary target.[5][6]

Synergistic Action with Q203

The most significant aspect of this compound's activity is its powerful synergy with Q203.[3] By inhibiting both terminal branches of the electron transport chain, the combination of this compound and Q203 leads to a complete shutdown of respiration, resulting in a rapid depletion of intracellular ATP and bactericidal activity against both replicating and non-replicating Mtb.[1][3] This dual inhibition strategy effectively overcomes the bacterium's respiratory flexibility.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity against Mycobacterium tuberculosis and its molecular targets.

Table 1: In Vitro Activity of this compound against Mycobacterial Strains

| Compound/Combination | Strain | Assay | Value | Reference |

| This compound | M. tuberculosis H37Rv | IC50 (Growth Inhibition) | 2.8 - 4.2 µM | [3] |

| This compound | M. bovis BCG | IC50 (ATP Depletion with Q203) | 0.5 - 1.6 µM | [3] |

| This compound + Q203 | M. tuberculosis H37Rv | MIC50 of Q203 | Lowered from 3.16 nM to 0.97 nM | [3] |

Table 2: Enzymatic Inhibition by this compound

| Target Enzyme | Organism | Assay | IC50 Value | Reference |

| Respiratory Complex I | Mycobacterium tuberculosis | Enzymatic Inhibition | 0.12 µM | [7] |

| Cytochrome bd Oxidase | Mycobacterium tuberculosis | Enzymatic Inhibition | Micromolar range | [5][6] |

| bo3 Oxidase | Mycobacterium tuberculosis | Enzymatic Inhibition | Micromolar range | [5] |

Experimental Protocols

Whole-Cell Phenotypic Screen for Cytochrome bd Oxidase Inhibitors

This protocol describes a fluorescence-based whole-cell assay to identify inhibitors of cytochrome bd oxidase by exploiting the synthetic lethality with cytochrome bcc:aa3 inhibition.

-

Bacterial Strain: M. tuberculosis expressing a fluorescent reporter protein (e.g., mCherry or DsRed).

-

Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

Procedure:

-

Grow the Mtb reporter strain to mid-log phase (OD600 ~0.6-0.8).

-

In a 384-well microplate, add the test compounds at desired concentrations.

-

Add Q203 to all wells (except negative controls) at a concentration that inhibits cytochrome bcc:aa3 (e.g., 100 nM).

-

Inoculate the wells with the Mtb reporter strain to a final OD600 of ~0.05.

-

Include control wells: bacteria with Q203 and DMSO (positive control for inhibition), bacteria with DMSO only (negative control), and media only (blank).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

Measure fluorescence using a plate reader (e.g., excitation/emission of 586nm/614nm for mCherry).

-

Calculate the percentage of growth inhibition relative to the controls. Hits are identified as compounds that show significant inhibition only in the presence of Q203.

-

Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of this compound on the oxygen consumption rate of Mtb.

-

Materials:

-

Mid-log phase Mtb culture.

-

Oxygen-sensitive sensor plates (e.g., Seahorse XF plates or plates with embedded fluorescent oxygen sensors).

-

Plate reader capable of measuring fluorescence over time.

-

This compound and Q203 stock solutions.

-

-

Procedure:

-

Inoculate the wells of the oxygen-sensitive plate with Mtb culture.

-

Add this compound, Q203, or the combination at desired concentrations. Include a DMSO control.

-

Seal the wells to create a closed system.

-

Measure the fluorescence of the oxygen sensor at regular intervals to determine the rate of oxygen depletion.

-

The oxygen consumption rate is calculated from the slope of the fluorescence versus time curve.

-

Compare the OCR in treated wells to the DMSO control to determine the inhibitory effect of the compounds.

-

Intracellular ATP Measurement Assay

This protocol quantifies the intracellular ATP levels in Mtb upon treatment with this compound.

-

Materials:

-

Mid-log phase Mtb culture.

-

96-well opaque white plates.

-

ATP bioluminescence-based assay kit (e.g., BacTiter-Glo™).

-

Luminometer.

-

-

Procedure:

-

Inoculate a 96-well opaque plate with Mtb culture.

-

Add this compound, Q203, or the combination at desired concentrations. Include a DMSO control.

-

Incubate the plate at 37°C for a defined period (e.g., 24 hours).

-

Equilibrate the plate to room temperature.

-

Add the ATP bioluminescence reagent to each well. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the light-producing reaction.

-

Shake the plate briefly to ensure complete lysis and mixing.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Express the results as a percentage of the ATP level in the DMSO-treated control cells.

-

Visualizations

Caption: Inhibition of the M. tuberculosis respiratory chain by this compound and Q203.

Caption: Experimental workflow for the identification and validation of this compound's targets.

Conclusion and Future Perspectives

This compound represents a significant advancement in our understanding of the respiratory flexibility of Mycobacterium tuberculosis. Its dual-targeting of both respiratory complex I and cytochrome bd oxidase, combined with its synergistic bactericidal effect with Q203, highlights a promising strategy for the development of new anti-tubercular drug regimens. While this compound itself may not be a clinical candidate due to suboptimal pharmacokinetic properties, it serves as a valuable chemical probe and a scaffold for the design of new inhibitors.[8] The synthetic lethal approach of co-targeting both terminal oxidases remains a compelling strategy to combat drug-tolerant and persistent Mtb, paving the way for future drug discovery efforts aimed at shortening tuberculosis treatment.

References

- 1. Direct measurement of oxygen consumption rates from attached and unattached cells in a reversibly sealed, diffusionally isolated sample chamber - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. moleculartb.org [moleculartb.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of BactTiter-Glo ATP bioluminescence assay for Mycobacterium tuberculosis detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

ND-011992: A Quinazoline-Type Inhibitor Targeting Bacterial Respiratory Complexes

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of ND-011992, a quinazoline-type inhibitor investigated for its potential role in novel combination therapies against Mycobacterium tuberculosis (Mtb) and its broader activity against bacterial respiratory chain complexes.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The bacterial electron transport chain (ETC), crucial for energy production, has emerged as a promising target for new therapeutics. This compound was identified as an inhibitor of cytochrome bd (Cyt-bd) oxidase, one of the two terminal oxidases in the Mtb respiratory chain. While exhibiting limited efficacy on its own, this compound acts synergistically with Q203 (Telacebec), a clinical-phase inhibitor of the other terminal oxidase, cytochrome bcc:aa3.[1][2] This dual inhibition effectively blocks cellular respiration and ATP synthesis, leading to bactericidal activity against both replicating and non-replicating Mtb.[1] Subsequent research has revealed that this compound is a multi-target inhibitor, also potently inhibiting respiratory complex I and other terminal oxidases in model organisms like E. coli.[3][4] This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic understanding of this compound.

Mechanism of Action

The primary therapeutic strategy involving this compound is the dual inhibition of the functionally redundant terminal oxidases in the Mtb respiratory chain.[1][2]

-

Mtb Respiratory Chain: Mtb possesses a branched respiratory chain with two terminal oxidases that transfer electrons to oxygen: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[5][6] This redundancy allows the bacterium to survive the inhibition of a single oxidase.[2]

-

Synergistic Inhibition: Q203 (Telacebec) specifically inhibits the cytochrome bcc:aa3 complex.[2] this compound was identified as an inhibitor of the cytochrome bd oxidase.[1] When used in combination, these two agents create a complete blockade of terminal respiration, leading to a collapse in ATP homeostasis and potent bactericidal effects.[1]

-

Broader Target Profile: Research on the respiratory chain complexes of Escherichia coli revealed that this compound is not specific to cytochrome bd oxidase. It also inhibits respiratory complex I (NADH:ubiquinone oxidoreductase) and the bo3 terminal oxidase.[3][4] Its most potent activity was observed against complex I, suggesting this compound acts on both quinone reductases and quinol oxidases.[3][4][7]

Quantitative Data

The inhibitory activities of this compound have been quantified against various targets, both alone and in combination with other inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Organism | Assay Type | IC50 / MIC50 | Conditions | Reference(s) |

|---|---|---|---|---|

| M. tuberculosis H37Rv | ATP Depletion | IC50: 2.8–4.2 µM | In the presence of Q203 | [1][7][8] |

| M. bovis BCG | ATP Depletion | IC50: 0.5–1.6 µM | In the presence of Q203 | [1][8] |

| M. bovis BCG | Oxygen Consumption Rate (OCR) | IC50: 0.8 µM | In the presence of Q203 | [7] |

| M. tuberculosis H37Rv (ΔctaE-qcrCAB) | Growth Inhibition | 33- to 110-fold more potent than vs. wild-type | Strain deficient in Cyt-bcc:aa3 | [1][8] |

| E. coli Respiratory Complex I | Enzyme Inhibition | IC50: 0.12 µM | - | [3][4][7] |

| E. coli bo3 Oxidase | Enzyme Inhibition | Low micromolar range | - | [3][4] |

| E. coli bd-I and bd-II Oxidases | Enzyme Inhibition | Low micromolar range | - |[3][4] |

Table 2: Synergistic Activity of this compound with Q203

| Organism | Assay Type | Effect | Reference(s) |

|---|---|---|---|

| M. tuberculosis H37Rv | Growth Inhibition | Lowers Q203 MIC50 from 3.16 nM to 0.97 nM | [7] |

| M. tuberculosis H37Rv | Respiration | Complete inhibition of oxygen consumption | [1] |

| M. bovis BCG | Respiration | Complete inhibition of oxygen consumption | [1] |

| Replicating & Non-replicating Mtb | Bactericidal Activity | Potent bactericidal activity observed | [1] |

| Mouse Model of TB | In Vivo Efficacy | Increased efficacy relative to single-drug treatment |[1] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

4.1 Whole-Cell ATP Depletion Assay This assay measures the intracellular ATP concentration as an indicator of the cell's energy status following compound exposure.

-

Cell Culture: Mycobacterium bovis BCG or M. tuberculosis H37Rv are cultured to mid-log phase in appropriate media (e.g., 7H9 broth).

-

Compound Incubation: Bacterial cultures are dispensed into 96-well plates. A dose range of this compound is added, typically in the presence of a fixed, sub-inhibitory concentration of Q203 (e.g., 100 nM).

-

Incubation: Plates are incubated for a defined period (e.g., 15 hours) at 37°C.[1]

-

ATP Measurement: Bacterial cells are lysed, and the intracellular ATP is quantified using a commercial luminescent ATP detection kit (e.g., BacTiter-Glo™). Luminescence is measured with a plate reader.

-

Data Analysis: Luminescence values are normalized to a DMSO control. IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

4.2 Oxygen Consumption Rate (OCR) Assay This assay directly measures the effect of inhibitors on cellular respiration.

-

Cell Preparation: Mid-log phase mycobacterial cultures are washed and resuspended in a suitable assay buffer (e.g., PBS with supplements).

-

Assay Setup: Bacterial suspensions are added to a 96-well plate compatible with respirometry analysis. An oxygen-sensitive fluorescent probe (e.g., MitoXpress Xtra®) is added to each well.[8]

-

Compound Addition: Test compounds (DMSO control, this compound alone, Q203 alone, and the combination) are added to the wells.

-

Measurement: The plate is sealed, and fluorescence is measured over time at 37°C using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of oxygen consumption.

-

Data Analysis: The slope of the kinetic fluorescence curve for each well is calculated to determine the OCR. The OCR in treated wells is compared to the DMSO control to determine the percent inhibition.

4.3 Synthesis of this compound A one-step synthesis for this compound and its derivatives has been described.[3] The proposed mechanism involves the reaction of 4-chloroquinazoline with 4-(4-(trifluoromethyl)phenoxy)aniline.[9]

Conclusion and Future Directions

This compound is a promising quinazoline-based inhibitor that validates the strategy of dual terminal oxidase inhibition for treating tuberculosis. Its synergistic and bactericidal activity with the clinical candidate Q203 highlights its potential as a component of a novel combination therapy.[1] The discovery of its broader activity, particularly its potent inhibition of respiratory complex I, opens new avenues for research.[3][7] This multi-target profile could be advantageous in overcoming resistance but also necessitates careful evaluation for off-target effects. Future research should focus on optimizing the structure of this compound to improve its specificity and pharmacokinetic properties, further exploring its efficacy in advanced preclinical models, and elucidating the precise binding interactions with its multiple respiratory targets.

References

- 1. embopress.org [embopress.org]

- 2. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring this compound, a quinazoline-type inhibitor targeting quinone reductases and quinol oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chalkophore mediated respiratory oxidase flexibility controls M. tuberculosis virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound | Cyt‐bd inhibitor | Probechem Biochemicals [probechem.com]

- 8. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Effect of ND-011992 on the Bacterial Respiratory Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ND-011992 has emerged as a significant small molecule in the study of bacterial respiratory chains, particularly in the context of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on bacterial energy metabolism, and the experimental methodologies used to characterize its activity. While this compound demonstrates limited efficacy on its own, it exhibits potent bactericidal activity when used in combination with other respiratory chain inhibitors, highlighting a promising strategy for combating antibiotic-tolerant bacteria. Recent findings also suggest that its inhibitory activity may extend beyond its primary target to other complexes in the electron transport chain.

Introduction to the Bacterial Respiratory Chain and the Role of Terminal Oxidases

The electron transport chain (ETC) is a critical component of cellular respiration in both prokaryotes and eukaryotes, responsible for generating a proton motive force that drives ATP synthesis. In many pathogenic bacteria, including Mycobacterium tuberculosis, the respiratory chain is branched, featuring multiple terminal oxidases. Mtb possesses two primary terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.[1] This functional redundancy allows the bacterium to adapt to different oxygen tensions and to resist the effects of inhibitors that target only one of these oxidases.[1][2]

-

Cytochrome bcc:aa3 oxidase: This is the main terminal oxidase under high-oxygen conditions and is the target of the clinical candidate drug Telacebec (Q203).[2]

-

Cytochrome bd oxidase: This alternative terminal oxidase is expressed predominantly under microaerobic conditions and has a high affinity for oxygen.[3]

The presence of both oxidases means that inhibiting just one is often insufficient to kill the bacterium, as it can compensate by utilizing the other.[1][2] This has led to the exploration of dual-inhibitor strategies.

This compound: A Cytochrome bd Oxidase Inhibitor

This compound has been identified as a putative inhibitor of the cytochrome bd oxidase in M. tuberculosis.[4] Its primary mechanism of action is the disruption of the electron flow through this alternative terminal oxidase.

Synergistic Action with Cytochrome bcc:aa3 Inhibitors

A key finding is the synergistic and bactericidal effect of this compound when combined with inhibitors of the cytochrome bcc:aa3 oxidase, such as Q203.[2][4] While neither compound is highly effective on its own, the dual inhibition of both terminal oxidases leads to a comprehensive shutdown of respiratory activity.[4] This combined action results in a significant decrease in oxygen consumption, a depletion of intracellular ATP, and ultimately, cell death, even in antibiotic-tolerant, non-replicating mycobacteria.[2][4]

The transcriptional response of Mtb to this combination therapy shows a drastic impact on genes related to the respiratory chain and redox stress, indicating a severe poisoning of the electron transport chain.[4]

Broader Inhibitory Profile

Interestingly, studies on Escherichia coli have revealed that this compound may have a broader inhibitory profile than initially thought. In addition to inhibiting both bd-I and bd-II oxidases, this compound was also found to inhibit respiratory complex I (NADH:ubiquinone oxidoreductase) and bo3 oxidase, with a particularly potent inhibition of complex I.[5][6] This suggests that this compound could function as a multi-target inhibitor of the bacterial respiratory chain.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound.

| Organism | Target | Inhibitor(s) | Assay | Metric | Value | Reference |

| M. tuberculosis H37Rv | Cytochrome bd oxidase | This compound + Q203 | Bacterial Viability | Log Reduction in CFU/ml (Day 15) | > 2 (Bactericidal) | [4] |

| M. bovis BCG | Respiratory Chain | This compound + Lansoprazole | ATP Depletion | - | Dose-dependent decrease | [4] |

| M. smegmatis (IMVs) | Respiratory Chain | This compound + Q203 | Oxygen Consumption | - | Synergistic Inhibition | [4] |

| E. coli | Complex I | This compound | Enzyme Activity | IC50 | 0.12 µM | [5][6] |

| E. coli | bd-I oxidase | This compound | Enzyme Activity | IC50 | Low micromolar range | [6] |

| E. coli | bd-II oxidase | This compound | Enzyme Activity | IC50 | Low micromolar range | [6] |

| E. coli | bo3 oxidase | This compound | Enzyme Activity | IC50 | Low micromolar range | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Oxygen Consumption Rate (OCR) Assays

Objective: To measure the effect of this compound, alone and in combination with other inhibitors, on bacterial oxygen consumption.

General Protocol (Whole-Cell Assay):

-

Bacterial cultures (e.g., M. tuberculosis) are grown to a specific optical density (OD600).

-

The cells are washed and resuspended in an appropriate assay buffer.

-

The cell suspension is added to a sealed measurement vessel containing an oxygen-sensitive sensor.

-

This compound and/or other inhibitors (e.g., Q203) are added at desired concentrations. A vehicle control (e.g., DMSO) is also included.

-

Oxygen levels in the vessel are monitored over time using a non-invasive optical sensor system.

-

The rate of oxygen consumption is calculated from the change in oxygen concentration over time.

Protocol for Inverted Membrane Vesicles (IMVs):

-

IMVs are prepared from bacterial cultures (e.g., M. smegmatis) through methods such as French press lysis followed by ultracentrifugation.

-

The protein concentration of the IMV preparation is determined.

-

IMVs are resuspended in a reaction buffer containing an electron donor (e.g., NADH).

-

The IMV suspension is placed in a sealed chamber with an oxygen electrode or sensor.

-

The reaction is initiated by the addition of the electron donor.

-

This compound and/or other inhibitors are titrated into the chamber, and the effect on the rate of oxygen consumption is recorded.

ATP Depletion Assay

Objective: To determine the impact of this compound on intracellular ATP levels.

General Protocol:

-

Bacterial cultures (e.g., M. bovis BCG) are grown and treated with a dose range of this compound, often in the presence of a synergistic inhibitor like Q203 or lansoprazole.

-

The incubation is carried out for a specified period (e.g., 15 hours).

-

After incubation, the bacterial cells are lysed to release intracellular ATP.

-

The ATP concentration in the lysate is quantified using a commercial ATP bioluminescence assay kit, which measures the light produced from the luciferase-catalyzed reaction of ATP with luciferin.

-

Luminescence is measured using a luminometer, and ATP levels are normalized to the number of cells or protein concentration.

Bactericidal Activity Assay (CFU Enumeration)

Objective: To assess the bactericidal effect of this compound in combination with other inhibitors.

General Protocol:

-

M. tuberculosis cultures are treated with this compound, a synergistic inhibitor (e.g., Q203), the combination of both, or a vehicle control.

-

The cultures are incubated under appropriate conditions.

-

At various time points (e.g., up to 15 days), aliquots are taken from each culture.

-

Serial dilutions of the aliquots are plated on nutrient-rich agar plates.

-

The plates are incubated until colonies are visible.

-

The number of colony-forming units (CFU) is counted to determine the number of viable bacteria in each treatment condition. A 90% or greater reduction in CFU/ml compared to the initial inoculum is typically considered bactericidal.[4]

Transcriptional Response Analysis (RNA-seq)

Objective: To understand the global transcriptional changes in bacteria upon treatment with this compound.

General Protocol:

-

M. tuberculosis cultures are treated with this compound, a synergistic inhibitor, the combination, or a vehicle control for a defined period.

-

Total RNA is extracted from the bacterial cells using a suitable RNA extraction kit.

-

The quality and quantity of the extracted RNA are assessed.

-

Ribosomal RNA (rRNA) is depleted from the total RNA to enrich for messenger RNA (mRNA).

-

The mRNA is fragmented and used to construct a cDNA library for sequencing.

-

The library is sequenced using a high-throughput sequencing platform.

-

The resulting sequencing reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the treatment.

Visualizations

Mechanism of Action of this compound in M. tuberculosis

Caption: Dual inhibition of the Mtb respiratory chain by Q203 and this compound.

Experimental Workflow for Assessing Bactericidal Activity

Caption: Workflow for determining the bactericidal activity of this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the bacterial respiratory chain. Its synergistic bactericidal activity with cytochrome bcc:aa3 inhibitors against M. tuberculosis validates the dual-inhibition strategy as a promising approach for developing new anti-tuberculosis therapies. The discovery of its potential to inhibit other respiratory complexes, such as complex I in E. coli, opens up new avenues for research into its full spectrum of activity and potential applications against a wider range of bacterial pathogens. Further research is needed to fully elucidate the binding site and mechanism of inhibition of this compound on cytochrome bd oxidase and other respiratory complexes. Additionally, structure-activity relationship studies could lead to the development of more potent and specific inhibitors based on the this compound scaffold.

References

- 1. Chalkophore-mediated respiratory oxidase flexibility controls M. tuberculosis virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Investigating the Bactericidal Activity of ND-011992 Against Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bactericidal activity of ND-011992, a novel inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis. This document details the synergistic relationship between this compound and the cytochrome bcc:aa3 oxidase inhibitor, Q203 (Telacebec), summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. The electron transport chain of M. tuberculosis has emerged as a promising target for new drugs. This compound is an investigational compound that targets cytochrome bd oxidase, one of the two terminal oxidases in the mycobacterial respiratory chain. While this compound demonstrates limited standalone efficacy, its combination with Q203, an inhibitor of the complementary terminal oxidase (cytochrome bcc:aa3), results in potent bactericidal activity against both replicating and non-replicating M. tuberculosis. This dual inhibition strategy effectively shuts down cellular respiration, leading to ATP depletion and bacterial death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound, alone and in combination with Q203, against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of this compound and Q203 Combination Against M. tuberculosis H37Rv

| Compound/Combination | Metric | Value | Reference |

| This compound + Q203 | Fractional Inhibitory Concentration Index (FIC) | 0.16 | [1] |

| This compound in the presence of 100 nM Q203 | ATP Depletion IC50 | 2.8–4.2 µM | [1] |

| Q203 | MIC50 | 2.5 nM | [2] |

Table 2: Bactericidal Activity of this compound and Q203 Combination in Different Physiological States of M. tuberculosis H37Rv

| Physiological State | Treatment | Concentration | Outcome | Reference |

| Replicating | This compound + Q203 | Various | Bactericidal | [3][4] |

| Nutrient-starved (non-replicating) | This compound + Q203 | Various | Bactericidal | [3][4] |

| Hypoxic (non-replicating) | This compound + Q203 | Various | Bactericidal | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bactericidal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) using Checkerboard Assay

The checkerboard assay is employed to assess the synergistic interaction between this compound and Q203.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

This compound stock solution (in DMSO)

-

Q203 stock solution (in DMSO)

-

96-well microtiter plates

-

Resazurin solution (0.02% in sterile water)

-

Plate reader

Procedure:

-

Prepare a logarithmic phase culture of M. tuberculosis H37Rv in 7H9 broth.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

-

In a 96-well plate, prepare serial dilutions of this compound horizontally and serial dilutions of Q203 vertically.

-

Inoculate each well with the prepared bacterial suspension.

-

Include control wells for each drug alone and a growth control (no drug).

-

Incubate the plates at 37°C for 7 days.

-

After incubation, add 10 µL of resazurin solution to each well and incubate for a further 24-48 hours.

-

Determine the MIC as the lowest concentration of the drug(s) that prevents the color change of resazurin from blue to pink.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic effect of this compound in combination with Q203 over time.

Materials:

-

Logarithmic phase culture of M. tuberculosis H37Rv

-

Middlebrook 7H9 broth

-

This compound and Q203

-

Sterile phosphate-buffered saline (PBS)

-

Middlebrook 7H10 agar plates supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

Incubator at 37°C

Procedure:

-

Prepare a starting inoculum of M. tuberculosis H37Rv at a concentration of approximately 1 x 10^6 CFU/mL in 7H9 broth.

-

Add this compound and/or Q203 at desired concentrations to the bacterial cultures. Include a no-drug control.

-

Incubate the cultures at 37°C.

-

At specific time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture.

-

Prepare serial dilutions of the aliquots in sterile PBS.

-

Plate the dilutions onto 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate the time-kill curves.

ATP Depletion Assay

This assay measures the intracellular ATP levels in M. tuberculosis following treatment with this compound and Q203 to assess the impact on cellular energy metabolism.

Materials:

-

Mid-log phase culture of M. tuberculosis H37Rv

-

This compound and Q203

-

BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar

-

Luminometer

-

Opaque-walled 96-well microtiter plates

Procedure:

-

Dispense M. tuberculosis culture into the wells of an opaque-walled 96-well plate.

-

Add varying concentrations of this compound and a fixed concentration of Q203 to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 24 hours).

-

Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

-

Add the BacTiter-Glo™ reagent to each well.

-

Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of ATP depletion relative to untreated controls.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Experimental workflow for assessing the bactericidal activity of this compound.

Caption: Simplified diagram of the M. tuberculosis electron transport chain.

Caption: Mechanism of action of this compound in combination with Q203.

References

- 1. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of ND-011992: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of ND-011992, a novel inhibitor targeting the respiratory chain of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Introduction: Targeting a Redundant Respiratory Pathway

The discovery of bedaquiline, an ATP synthase inhibitor, has validated the energy metabolism of Mycobacterium tuberculosis as a prime target for new anti-tubercular drugs.[1] A key pathway within this system is the electron transport chain, which in Mtb features a branched architecture with two terminal oxidases: the cytochrome bcc:aa₃ supercomplex and the cytochrome bd (Cyt-bd) oxidase.[1][2]

This redundancy poses a challenge for drug development. Inhibitors targeting only the cytochrome bcc:aa₃ complex, such as the clinical candidate Telacebec (Q203), are not bactericidal because the Cyt-bd oxidase can compensate.[1][3] This has highlighted the Cyt-bd oxidase as a critical secondary target. This compound was identified through a whole-cell screening approach as an inhibitor of this alternative pathway, demonstrating potent synergistic and bactericidal activity when combined with Q203.[3]

Core Mechanism of Action: Dual Inhibition of Terminal Oxidases

This compound functions as a putative Cyt-bd inhibitor.[3] While it shows minimal efficacy on its own, it becomes highly effective when combined with Q203, an inhibitor of the cytochrome bcc:aa₃ complex.[1][3] This dual-inhibition strategy effectively shuts down the pathogen's ability to use oxygen, leading to a collapse in cellular ATP production and subsequent cell death.[3] This synergistic action is crucial for eradicating antibiotic-tolerant, non-replicating mycobacteria, which are notoriously difficult to treat.[3]

Further research into its mechanism in Escherichia coli has revealed that this compound is not entirely specific to Cyt-bd. It also inhibits other respiratory enzymes, including respiratory complex I and the bo₃ oxidase, with its highest affinity observed for complex I.[4][5][6] This suggests this compound may act on both quinone reductases and quinol oxidases, making it a potent tool for disrupting the entire respiratory chain.[4][6]

Caption: Dual inhibition of the Mtb electron transport chain by Q203 and this compound.

Quantitative Efficacy Data

The efficacy of this compound, particularly in synergy with Q203, has been quantified across various assays and organisms. The data highlight its potent activity in disrupting the energy metabolism of mycobacteria and other species.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of this compound

| Target Organism / System | Assay Type | Conditions | IC₅₀ (µM) | Reference |

| M. bovis BCG | ATP Depletion | In presence of Q203 | 0.5 - 1.6 | [3] |

| M. tuberculosis H37Rv | ATP Depletion | In presence of Q203 | 2.8 - 4.2 | [3][6] |

| M. bovis BCG | Oxygen Consumption Rate | In presence of Q203 | 0.8 | [6] |

| E. coli Membranes | Complex I Inhibition | d-NADH as substrate | 0.12 | [4][5][6] |

| E. coli (Purified) | bd-I Oxidase Inhibition | Duroquinol substrate | 0.63 | [5] |

| E. coli (Purified) | bd-II Oxidase Inhibition | Duroquinol substrate | 1.3 | [5] |

| Bovine Heart Mitochondria | NADH Oxidase Inhibition | - | 3.27 | [5] |

Table 2: Bactericidal Activity of the this compound and Q203 Combination

| Mtb Strain / State | Key Finding | Reference |

| Replicating Mtb H37Rv | Combination is bactericidal. | [3] |

| Antibiotic-Tolerant (Nutrient-Starved) | Achieved >95% killing efficacy. | [3] |

| Hypoxic Non-Replicating Mtb | Combination is efficacious. | [3] |

| MDR and XDR Isolates | Combination remains active. | [3] |

| Various Clinical Lineages | Combination remains active. | [3] |

In Vivo Efficacy

The promising in vitro results of the this compound and Q203 combination have been translated to an in vivo model. In a mouse model of tuberculosis, the combination therapy demonstrated a significantly enhanced bactericidal effect compared to treatment with either drug alone.[3] This provides crucial proof-of-concept for the translatability of this dual-inhibitor strategy to a live infection model.[1][3] While specific pharmacokinetic and pharmacodynamic data are not extensively detailed in preliminary reports, the improved killing efficacy in vivo strongly supports this combination as a viable therapeutic approach.[3]

Experimental Protocols

The following methodologies were central to the preliminary evaluation of this compound's efficacy.

ATP Depletion Assay

This assay quantifies the intracellular ATP levels in mycobacteria following compound exposure to measure the impact on energy metabolism.

-

Cell Culture: M. tuberculosis or M. bovis BCG are cultured to mid-log phase in appropriate media (e.g., 7H9).

-

Compound Exposure: Bacteria are exposed to a dose range of this compound, typically in the presence of a fixed concentration of Q203 (e.g., at its MIC₅₀).

-

Incubation: The exposure is carried out for a set period (e.g., 15 hours).[3]

-

ATP Quantification: Intracellular ATP is released via cell lysis and quantified using a luciferin/luciferase-based reagent (e.g., BacTiter-Glo™). Luminescence is measured on a plate reader.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of ATP depletion against the compound concentration.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of inhibitors on bacterial respiration.

-

Qualitative Method (Methylene Blue): Methylene blue, an indicator of oxygen presence, is added to sealed vials of bacterial culture. Decolorization indicates oxygen consumption. The combination of this compound and Q203 prevents this decolorization, indicating a halt in respiration.[3][7]

-

Quantitative Method (Microplate Respirometry): Real-time OCR is measured using platforms like the Seahorse XFe96 Analyzer.[3]

-

Bacterial cells are adhered to the bottom of a specialized microplate.

-

Baseline OCR is measured before the sequential injection of compounds (e.g., Q203 followed by this compound).

-

The immediate and sustained drop in OCR following the addition of the drug combination is recorded to confirm respiratory inhibition.[3]

-

Checkerboard Synergy Assay

This assay is used to determine if the interaction between two compounds is synergistic, additive, or antagonistic.

-

Setup: A microplate is prepared with serial dilutions of this compound along the x-axis and Q203 along the y-axis.

-

Inoculation: Each well is inoculated with a standardized suspension of mycobacteria.

-

Endpoint Measurement: After incubation, the endpoint (e.g., ATP depletion or growth inhibition via OD₆₀₀) is measured for each well.

-

Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated. An FIC index of ≤ 0.5 is indicative of strong synergy. For the this compound/Q203 combination, FIC indices of 0.01 (M. bovis BCG) and 0.16 (M. tuberculosis) were achieved, reflecting a high degree of positive interaction.[3]

Bactericidal Activity Assay

This assay determines whether a compound or combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

-

Culture Conditions: Assays are performed on replicating bacteria (standard broth culture), nutrient-starved non-replicating bacteria (incubated in PBS), and hypoxic non-replicating bacteria (cultured in sealed tubes).[3]

-

Drug Exposure: Cultures are exposed to the test compounds for an extended period (e.g., 7 days).

-

Viability Assessment: At various time points, aliquots are taken, serially diluted, and plated on solid agar (e.g., 7H11).

-

Outcome: Colony Forming Units (CFU) are counted after incubation. A significant reduction (e.g., ≥2-log₁₀) in CFU compared to the starting inoculum indicates bactericidal activity.

Caption: A generalized workflow for the preclinical efficacy assessment of this compound.

References

- 1. Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalkophore mediated respiratory oxidase flexibility controls M. tuberculosis virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring this compound, a quinazoline-type inhibitor targeting quinone reductases and quinol oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Cyt‐bd inhibitor | Probechem Biochemicals [probechem.com]

- 7. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Chemical Properties and Mechanism of Action of ND-011992

For Researchers, Scientists, and Drug Development Professionals

Abstract

ND-011992 is a novel quinazoline-based small molecule identified as a potent inhibitor of cytochrome bd oxidase, a key component of the respiratory chain in Mycobacterium tuberculosis (Mtb). While exhibiting modest activity on its own, this compound demonstrates a powerful synergistic bactericidal effect when used in combination with Q203 (Telacebec), an inhibitor of the cytochrome bcc:aa3 terminal oxidase. This dual inhibition strategy effectively shuts down the pathogen's respiratory flexibility, leading to a collapse in cellular energy production and subsequent cell death. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental findings related to this compound, offering valuable insights for researchers in the field of tuberculosis drug development.

Chemical Properties of this compound

This compound, with the chemical name N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine, is a synthetic compound belonging to the quinazoline class. Its chemical structure is presented below.

Chemical Structure:

-

IUPAC Name: N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine

-

Molecular Formula: C21H14F3N3O

-

Molecular Weight: 393.35 g/mol

-

CAS Number: 2446880-46-0

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of cytochrome bd oxidase (CydBD), one of the two terminal oxidases in the electron transport chain of Mycobacterium tuberculosis. Mtb possesses a branched respiratory chain, allowing it to adapt to varying oxygen levels encountered within the host. The two main terminal oxidases are the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase.

Q203, a clinical-stage anti-TB drug candidate, specifically inhibits the cytochrome bcc:aa3 complex. However, Mtb can compensate for this inhibition by utilizing the alternative cytochrome bd oxidase, rendering Q203 bacteriostatic rather than bactericidal on its own. This compound addresses this by inhibiting the cytochrome bd oxidase. The simultaneous inhibition of both terminal oxidases leads to a complete shutdown of respiratory activity, resulting in a rapid depletion of intracellular ATP and ultimately, bacterial cell death. This synergistic interaction is a promising strategy to combat drug-tolerant and persistent Mtb.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various components of the respiratory chain in both Mycobacterium tuberculosis and Escherichia coli. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound against Mycobacterial Respiratory Chain Components

| Target Organism | Assay | Target/Condition | IC50 (µM) | Reference(s) |

| M. bovis BCG | ATP Depletion (in presence of Q203) | Whole Cell | 0.5 - 1.6 | [1] |

| M. tuberculosis H37Rv | ATP Depletion (in presence of Q203) | Whole Cell | 2.8 - 4.2 | [1] |

| M. bovis BCG | Oxygen Consumption Rate (in presence of Q203) | Whole Cell | 0.8 | [1] |

Table 2: Inhibitory Activity of this compound against E. coli Respiratory Chain Components

| Target Enzyme | IC50 (µM) | Reference(s) |

| Respiratory Complex I (NADH:ubiquinone oxidoreductase) | 0.12 | [4] |

| Cytochrome bd-I Oxidase | 0.63 | [4] |

| Cytochrome bd-II Oxidase | 1.3 | [4] |

| Cytochrome bo3 Oxidase | 2.47 | [4] |

Key Experimental Protocols

Oxygen Consumption Rate (OCR) Assay

The effect of this compound on mycobacterial respiration is a critical measure of its activity. OCR assays are typically performed using whole-cell suspensions.

Methodology:

-

Cell Preparation: Mycobacterium species (e.g., M. bovis BCG or M. tuberculosis H37Rv) are cultured to mid-log phase, harvested, washed, and resuspended in an appropriate assay medium.

-

Assay Setup: The cell suspension is dispensed into a 96-well microplate. Test compounds (this compound, Q203, or a combination) and a control (e.g., DMSO) are added to the respective wells.

-

Probe Addition: An oxygen-sensing probe, such as MitoXpress Xtra, is added to each well. The fluorescence of this probe is quenched by oxygen.

-

Sealing: A layer of mineral oil is added to each well to create a closed system, preventing atmospheric oxygen from dissolving into the medium.

-

Measurement: The plate is incubated in a fluorescence plate reader at 37°C, and fluorescence is measured kinetically. As the bacteria consume oxygen, the quenching of the probe decreases, leading to an increase in fluorescence signal.

-

Data Analysis: The rate of oxygen consumption is calculated from the rate of change in fluorescence over time.[5][6]

ATP Depletion Assay

This assay quantifies the impact of this compound on the intracellular ATP levels of mycobacteria, providing a direct measure of the disruption of energy metabolism.

Methodology:

-

Cell Culture and Treatment: Mycobacterial cultures are exposed to serial dilutions of this compound, with and without a fixed concentration of Q203, for a defined period.

-

Cell Lysis: After incubation, the bacterial cells are lysed to release the intracellular ATP.

-

ATP Detection: A commercially available ATP detection reagent, such as BacTiter-Glo™, is added. This reagent contains luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing a luminescent signal that is directly proportional to the amount of ATP.

-

Measurement: The luminescence is measured using a plate reader.

-

Quantification: The ATP concentration in the samples is determined by comparing the luminescent signal to a standard curve generated with known concentrations of ATP.[1]

Transcriptional Response Analysis (RNA-seq)

To understand the global cellular response to treatment with this compound and Q203, RNA sequencing (RNA-seq) is employed to profile the transcriptome of M. tuberculosis.

Methodology:

-

Bacterial Culture and Treatment: M. tuberculosis H37Rv cultures are treated with this compound, Q203, or a combination of both for a specified duration.

-

RNA Extraction: Total RNA is extracted from the bacterial pellets using a suitable method that ensures high-quality RNA.

-

Library Preparation: The extracted RNA is depleted of ribosomal RNA (rRNA), and the remaining messenger RNA (mRNA) is fragmented and converted into a cDNA library.

-

Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the M. tuberculosis reference genome, and the differential gene expression between the treated and untreated samples is determined.

Key Findings:

-

Treatment of M. tuberculosis H37Rv with this compound alone resulted in statistically significant changes in the expression of only a few genes.[1]

-

The transcriptional response to the combination of this compound and Q203 was found to be almost identical to the response of a cydAB deletion mutant (lacking cytochrome bd oxidase) treated with Q203 alone. This provides strong evidence that the primary role of this compound in the combination is the specific inhibition of cytochrome bd oxidase.

In Vivo Efficacy and Pharmacokinetics

While detailed pharmacokinetic data for this compound in animal models is not extensively published, it has been noted that the compound exhibits poor pharmacokinetic properties.[4] Despite this, in a mouse model of tuberculosis, the combination of this compound and Q203 demonstrated enhanced bactericidal activity compared to Q203 alone, highlighting the potential of this dual-inhibition strategy in a preclinical setting.[1] Further optimization of the lead structure is likely required to improve its pharmacokinetic profile for clinical development.

Conclusion

This compound represents a significant advancement in the quest for novel anti-tuberculosis agents. Its specific inhibition of cytochrome bd oxidase, a key component of the mycobacterial respiratory chain, provides a powerful tool to overcome the compensatory mechanisms that limit the efficacy of other respiratory inhibitors like Q203. The synergistic bactericidal activity of the this compound and Q203 combination underscores the potential of targeting respiratory flexibility as a therapeutic strategy. Further research focusing on lead optimization to improve the pharmacokinetic properties of this compound is warranted to translate this promising preclinical candidate into a clinically viable treatment for tuberculosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. agilent.com [agilent.com]

- 3. mitochondria.cs.ucl.ac.uk [mitochondria.cs.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing ND-011992 in Whole-Cell Screens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ND-011992, a potent inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis (M. tuberculosis), in whole-cell screening assays. The protocols detailed below are designed to facilitate the identification and characterization of compounds that exhibit synergistic activity with this compound, ultimately targeting the respiratory chain of M. tuberculosis.

Introduction

This compound is a valuable chemical probe for studying the respiratory metabolism of M. tuberculosis. On its own, this compound shows limited efficacy against M. tuberculosis due to the presence of a second terminal oxidase, the cytochrome bcc:aa3 complex.[1][2] However, when used in combination with an inhibitor of the cytochrome bcc:aa3 complex, such as Q203, this compound exhibits potent bactericidal activity.[1][3][4] This synergistic interaction arises from the dual blockade of both terminal oxidases, leading to a collapse of the proton motive force, inhibition of ATP synthesis, and ultimately, cell death.[1][2][3]

These protocols outline a whole-cell screening strategy to identify novel compounds that phenocopy the synergistic effect observed with Q203 when combined with this compound. The primary screen is designed to identify compounds that inhibit the growth of wild-type M. tuberculosis only in the presence of a sub-inhibitory concentration of this compound. Positive hits from the primary screen can then be validated through secondary assays measuring key physiological parameters such as intracellular ATP levels and oxygen consumption rates.

Data Presentation

Table 1: Inhibitory Concentrations of this compound and Q203 against M. tuberculosis

| Compound | Target | IC50 (Wild-Type M. tuberculosis H37Rv) | Reference |

| This compound | Cytochrome bd oxidase | 2.8–4.2 μM (in the presence of Q203) | [3] |

| Q203 | Cytochrome bcc:aa3 oxidase (QcrB) | 2.5 nM | [5] |

Table 2: Synergistic Activity of this compound and Q203 against M. tuberculosis

| Assay | Organism | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |

| ATP Depletion | M. bovis BCG | 0.01 | Highly Synergistic | [3] |

| ATP Depletion | M. tuberculosis H37Rv | 0.16 | Synergistic | [3] |

Experimental Protocols

Protocol 1: Primary Whole-Cell Screen for Compounds Synergizing with this compound

This protocol describes a high-throughput whole-cell screen to identify compounds that inhibit the growth of M. tuberculosis in the presence of a sub-inhibitory concentration of this compound.

Materials:

-

M. tuberculosis H37Rv (or other suitable strain)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

-

This compound

-

Test compound library

-

Resazurin sodium salt

-

Sterile 384-well microplates

-

Incubator (37°C)

-

Plate reader (for fluorescence measurement)

Procedure:

-

Prepare M. tuberculosis Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture in fresh 7H9 broth to achieve a final concentration that results in a clear growth signal after 5-7 days of incubation.

-

Prepare Compound Plates: Dispense the test compounds from your library into the wells of a 384-well plate to achieve the desired final screening concentration (e.g., 10 µM). Include appropriate controls:

-

Positive Control: A known synergistic combination (e.g., this compound + Q203) or a broad-spectrum antibiotic.

-

Negative Control: DMSO (or the solvent used for the compound library).

-

No-Cell Control: Media only.

-

-

Add this compound: Add this compound to all wells (except the negative control wells for this compound alone) to a final sub-inhibitory concentration (e.g., a concentration that does not significantly inhibit growth on its own, to be determined empirically but likely in the low micromolar range).

-

Inoculate Plates: Add the prepared M. tuberculosis inoculum to all wells except the no-cell control wells.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Determine Growth Inhibition:

-

Add resazurin solution to each well to a final concentration of 0.0025%.

-

Incubate for an additional 16-24 hours at 37°C.

-